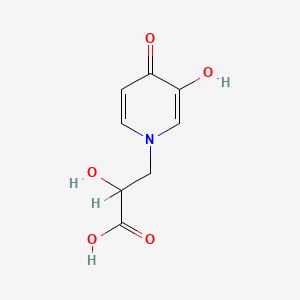
1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene is an organic compound that belongs to the class of chlorinated aromatic compounds These compounds are characterized by the presence of chlorine atoms attached to an aromatic ring, which can significantly alter their chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chlorobenzene derivatives and thiol compounds.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydroxide) to deprotonate the thiol group, facilitating its nucleophilic attack on the chlorobenzene derivative.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Solvents: Common solvents for this reaction include polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbon derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles (e.g., amines, thiols) to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of chlorine atoms can produce a variety of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound or its derivatives may be investigated for their potential use as pharmaceuticals or diagnostic agents.
Industry: It can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene depends on its specific application and the molecular targets involved. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(2-chlorophenoxy)benzene: Lacks the propylsulfanyl group, which may result in different chemical and biological properties.
4-(2-Chlorophenoxy)-2-(propylsulfanyl)benzene: Lacks the chlorine atom on the benzene ring, which may affect its reactivity and applications.
1-Chloro-4-(2-methylphenoxy)-2-(propylsulfanyl)benzene:
Uniqueness
1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene is unique due to the presence of both chlorine and propylsulfanyl groups, which can impart distinct chemical and physical properties
Properties
CAS No. |
61166-92-5 |
|---|---|
Molecular Formula |
C15H14Cl2OS |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
1-chloro-4-(2-chlorophenoxy)-2-propylsulfanylbenzene |
InChI |
InChI=1S/C15H14Cl2OS/c1-2-9-19-15-10-11(7-8-13(15)17)18-14-6-4-3-5-12(14)16/h3-8,10H,2,9H2,1H3 |
InChI Key |
USCWTITXUMJPBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14593981.png)
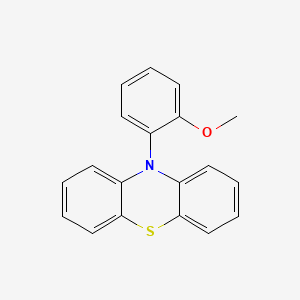
![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)

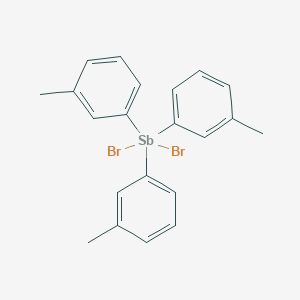

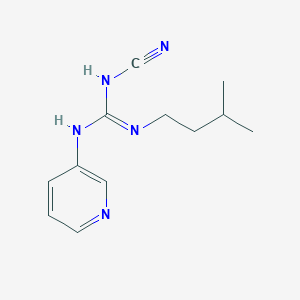
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)
![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)
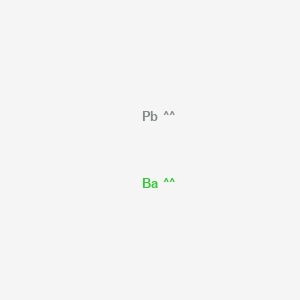
![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
